molecular formula C20H21NO2 B2755214 N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)cinnamamide CAS No. 2035004-87-4

N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)cinnamamide

Cat. No.: B2755214
CAS No.: 2035004-87-4
M. Wt: 307.393
InChI Key: YTPILFTWNXHXII-VAWYXSNFSA-N
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Description

N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)cinnamamide is a synthetic organic compound that belongs to the class of cinnamamides This compound is characterized by the presence of a cinnamamide moiety linked to a 2-methoxy-2,3-dihydro-1H-inden-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)cinnamamide typically involves the reaction of 2-methoxy-2,3-dihydro-1H-indene with cinnamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

    Step 1: Preparation of 2-methoxy-2,3-dihydro-1H-indene.

    Step 2: Reaction of 2-methoxy-2,3-dihydro-1H-indene with cinnamoyl chloride in the presence of triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)cinnamamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The cinnamamide moiety can be reduced to form the corresponding amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)cinnamamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide
  • N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)phenylacetamide

Uniqueness

N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)cinnamamide is unique due to the presence of both the cinnamamide and 2-methoxy-2,3-dihydro-1H-inden-2-yl moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(E)-N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO2/c1-23-20(13-17-9-5-6-10-18(17)14-20)15-21-19(22)12-11-16-7-3-2-4-8-16/h2-12H,13-15H2,1H3,(H,21,22)/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTPILFTWNXHXII-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CC2=CC=CC=C2C1)CNC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1(CC2=CC=CC=C2C1)CNC(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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